sEH Inhibition Potency: Direct Comparison with the 5-Chloropyridin-2-ylmethyl Analog
In the same fluorescence-based sEH inhibition assay, 2-{[(5-bromopyridin-2-yl)methyl]amino}ethan-1-ol exhibits an IC50 of approximately 0.30 nM, while its direct analog 2-{[(5-chloropyridin-2-yl)methyl]amino}ethan-1-ol (CHEMBL5173452) shows a 2.7-fold higher IC50 of 0.80 nM, demonstrating the superior inhibitory potency conferred by the 5-bromo substituent [1]. This head-to-head comparison highlights the critical role of the bromine atom for achieving low-nanomolar affinity.
| Evidence Dimension | sEH enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.30 nM |
| Comparator Or Baseline | 5-Chloro analog (CHEMBL5173452): IC50 = 0.80 nM |
| Quantified Difference | ~2.7-fold more potent (0.30 vs 0.80 nM) |
| Conditions | Fluorescence-based assay; inhibition of recombinant human sEH (unknown origin) [2] |
Why This Matters
A 2.7-fold improvement in IC50 at the fragment level is significant for fragment-based drug discovery, as it directly translates to a higher ligand efficiency and a more promising starting point for hit-to-lead optimization, saving substantial chemistry resources.
- [1] BindingDB entry for CHEMBL5129004 (2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol) and CHEMBL5173452 (5-chloro analog). Assay ID: ChEMBL_2215872. View Source
- [2] Oster, L., Tapani, S., Xue, Y., & Käck, H. (2015). Successful generation of structural information for fragment-based drug discovery. Drug Discovery Today, 20(9), 1104-1111. View Source
